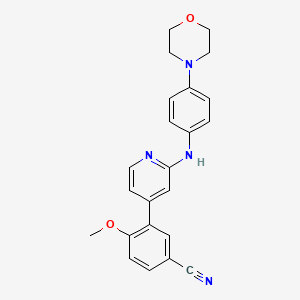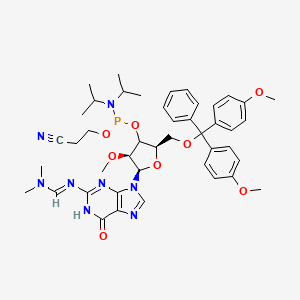
SP-alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SP-alkyne is a compound characterized by the presence of a carbon-carbon triple bond, which is a defining feature of alkynes. This triple bond imparts unique chemical properties to the compound, making it a valuable entity in various chemical reactions and applications. The carbon atoms in the triple bond are sp-hybridized, resulting in a linear geometry and significant electron density along the bond axis.
准备方法
Synthetic Routes and Reaction Conditions
SP-alkyne can be synthesized through several methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using strong bases such as sodium amide in liquid ammonia.
Alkylation of Acetylide Anions: Terminal alkynes can be synthesized by alkylating acetylide anions with primary alkyl halides.
Industrial Production Methods
In industrial settings, this compound can be produced through the following methods:
Calcium Carbide Method: Calcium carbide reacts with water to produce acetylene, which can then be further processed to obtain this compound.
Dehydrohalogenation of Dihaloalkanes: This method involves the use of vicinal or geminal dihaloalkanes, which undergo double dehydrohalogenation to form alkynes.
化学反应分析
SP-alkyne undergoes various chemical reactions, including:
Addition Reactions: Alkynes can undergo addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) to form haloalkenes and geminal dihalides.
Oxidative Cleavage: Treatment with oxidizing agents like ozone or potassium permanganate results in the cleavage of the triple bond, forming carboxylic acids.
Hydroboration-Oxidation: This reaction converts alkynes to aldehydes or ketones through the addition of borane followed by oxidation.
科学研究应用
SP-alkyne has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of SP-alkyne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond can participate in electrophilic addition reactions, where the π-electrons are attacked by electrophiles, leading to the formation of addition products . The sp-hybridized carbon atoms also make the compound more acidic compared to alkenes and alkanes, allowing for deprotonation and subsequent nucleophilic reactions .
相似化合物的比较
SP-alkyne can be compared with other similar compounds such as:
Alkenes: Unlike alkynes, alkenes contain a carbon-carbon double bond and exhibit different reactivity patterns.
Alkanes: Alkanes have only single bonds between carbon atoms and are less reactive compared to alkynes.
Similar Compounds
Ethyne (Acetylene): The simplest alkyne with a carbon-carbon triple bond.
Propyne: A terminal alkyne with a three-carbon chain.
2-Butyne: An internal alkyne with a four-carbon chain.
属性
分子式 |
C15H6ClF6N3O |
|---|---|
分子量 |
393.67 g/mol |
IUPAC 名称 |
2-chloro-N-[3-ethynyl-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H6ClF6N3O/c1-2-7-3-8(14(17,18)19)5-9(4-7)24-12(26)10-6-23-13(16)25-11(10)15(20,21)22/h1,3-6H,(H,24,26) |
InChI 键 |
OXPXLXMRVQUCKG-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CC(=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,10,11,13-pentaacetyloxy-1-benzoyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12371600.png)
![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)
![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)

![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)





![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)
